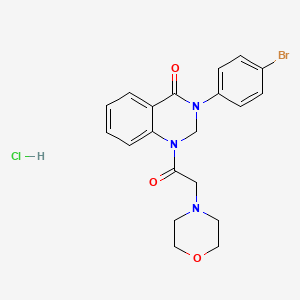![molecular formula C48H56BNO B13732821 N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13732821.png)
N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate is a complex organic compound that combines the properties of a naphthyl group, an oxo-ethyl group, and a tetraphenylborate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate typically involves the reaction of a naphthyl derivative with an oxo-ethyl group, followed by the introduction of a tributylammonium group. The final step involves the addition of tetraphenylborate to form the complete compound. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The oxo-ethyl group can be reduced to form alcohol derivatives.
Substitution: The tetraphenylborate anion can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include naphthoquinone derivatives, alcohol derivatives, and substituted tetraphenylborate compounds .
Scientific Research Applications
N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate involves its interaction with specific molecular targets and pathways. The naphthyl group can interact with aromatic receptors, while the oxo-ethyl group can participate in redox reactions. The tetraphenylborate anion can influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetraphenylborate salts and naphthyl derivatives, such as sodium tetraphenylborate and beta-(2-naphthyl)-alanine .
Uniqueness
N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate is unique due to its combination of a naphthyl group, an oxo-ethyl group, and a tetraphenylborate anion. This unique structure imparts specific chemical and physical properties that make it valuable for various applications .
Properties
Molecular Formula |
C48H56BNO |
|---|---|
Molecular Weight |
673.8 g/mol |
IUPAC Name |
tetraphenylboranuide;tributyl-(2-naphthalen-2-yl-2-oxoethyl)azanium |
InChI |
InChI=1S/C24H20B.C24H36NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-7-16-25(17-8-5-2,18-9-6-3)20-24(26)23-15-14-21-12-10-11-13-22(21)19-23/h1-20H;10-15,19H,4-9,16-18,20H2,1-3H3/q-1;+1 |
InChI Key |
FBYSGVAPMPJJLA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)



![2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13732761.png)
![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)

![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)






